![molecular formula C10H20N2O B2969630 4-[(3S)-piperidin-3-ylmethyl]morpholine CAS No. 942148-27-8](/img/structure/B2969630.png)

4-[(3S)-piperidin-3-ylmethyl]morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

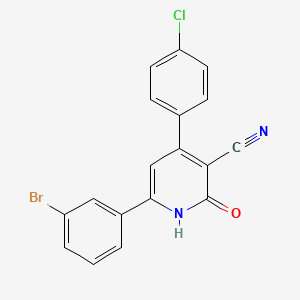

“4-[(3S)-piperidin-3-ylmethyl]morpholine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

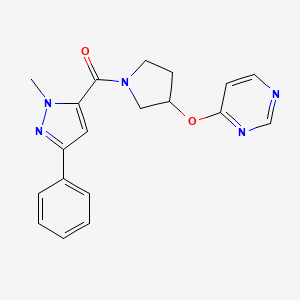

The molecular formula of “4-[(3S)-piperidin-3-ylmethyl]morpholine” is C10H20N2O . The average mass is 184.279 Da and the monoisotopic mass is 184.157562 Da .Chemical Reactions Analysis

The synthesis of piperidine derivatives involves various reactions such as hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . These reactions lead to the formation of various piperidine derivatives .Scientific Research Applications

- Applications : It contributes to the synthesis of various piperidine-based pharmaceuticals, including antipsychotics, analgesics, and antiviral agents .

- Applications : Spiropiperidines exhibit diverse biological activities, making them valuable in drug discovery .

- Applications : These compounds often display unique pharmacological profiles and are studied for their potential therapeutic effects .

- Applications : Piperidinones are found in various natural products and synthetic drugs, making them relevant in medicinal chemistry .

- Applications : Researchers assess its interactions with biological targets, toxicity, and therapeutic efficacy .

Medicinal Chemistry and Drug Design

Spiropiperidines and Spiro Compounds

Condensed Piperidines

Piperidinones and Their Derivatives

Biological Evaluation and Pharmacological Activity

Multicomponent Reactions (MCRs)

Safety and Hazards

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

The primary targets of 4-[(3S)-piperidin-3-ylmethyl]morpholine are the histamine H3 receptor and the sigma-1 receptor . These receptors play a significant role in various biological processes, including pain perception, inflammation, and cognitive functions .

Mode of Action

4-[(3S)-piperidin-3-ylmethyl]morpholine interacts with its targets, the histamine H3 receptor and the sigma-1 receptor, acting as an antagonist . This means it binds to these receptors and blocks their activity, preventing the normal cellular responses triggered by these receptors .

Biochemical Pathways

Given its targets, it is likely that it influences pathways related to pain perception, inflammation, and cognitive functions .

Result of Action

The molecular and cellular effects of 4-[(3S)-piperidin-3-ylmethyl]morpholine’s action are likely to be diverse, given its interaction with multiple targets. As an antagonist of the histamine H3 receptor and the sigma-1 receptor, it can potentially modulate a variety of cellular responses related to pain perception, inflammation, and cognitive functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-[(3S)-piperidin-3-ylmethyl]morpholine. Factors such as temperature, pH, and the presence of other molecules can affect the stability of the compound and its ability to interact with its targets .

properties

IUPAC Name |

4-[[(3S)-piperidin-3-yl]methyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-2-10(8-11-3-1)9-12-4-6-13-7-5-12/h10-11H,1-9H2/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFVQZQTMWKLKX-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)CN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3S)-piperidin-3-ylmethyl]morpholine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-bromobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2969548.png)

![1-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2969554.png)

![2,3-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2969556.png)

![9,9-Difluorodispiro[3.0.35.14]nonan-7-amine;hydrochloride](/img/structure/B2969558.png)

![N~6~-[2-(cyclohex-1-en-1-yl)ethyl]-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2969562.png)

![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-pyrrole](/img/structure/B2969567.png)

![N-(4-methylbenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/no-structure.png)

![N6-butyl-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2969570.png)